7-hydroxy-3,4-dimethyl-2H-chromen-2-one
Overview
Description
7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one and its derivatives have been synthesized for exploring selected biological screenings. These compounds demonstrate significant cytotoxic and bactericidal activities. For instance, compounds 9 and 13 exhibited a high degree of cytotoxic activity, while compounds 9, 10, and 13 showed strong bactericidal properties among the series (Khan et al., 2003). Moreover, certain derivatives have shown promising results in inhibiting plant growth and exhibiting antifungal activities, particularly against Candida albicans, and demonstrating excellent antioxidant properties (Khan et al., 2004).
Molecular Modeling and Potential Anticancer Properties
Advanced molecular modeling studies of derivatives of this compound suggest their potential as DNA intercalators, positioning them as possible leads for the development of new anticancer drugs. These studies include nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations, enhancing our understanding of their three-dimensional structures and chemical shifts (Santana et al., 2020).
Crystal Structure Analysis
The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, a derivative, has been determined. This compound crystallizes in the monoclinicsystem, demonstrating intra-molecular hydrogen bonding between hydroxyls and carbonyls, which is critical for understanding its chemical properties and potential applications (Manolov, Ströbele, & Meyer, 2008).
Synthesis of Pyrano[3,2-c]chromenes
Research has explored the synthesis of new pyrano[3,2-c]chromenes from derivatives of this compound. These studies are crucial for the development of novel compounds with potential applications in various fields of chemistry and pharmaceuticals (Machukha et al., 2017).
Histamine Release Inhibition
Compounds derived from this compound have been shown to inhibit histamine release from rat peritoneal mast cells, indicating potential use in allergic reactions and immune response modulation (Iwata et al., 2004).
Spectroscopic and Structural Analysis
Studies involving spectroscopic methods and mass spectrometry have been conducted on this compound and its sulfur analogue. These studies contribute to our understanding of their vibrational properties and electronic transitions, which are important for potential applications in materials science and chemistry (Delgado Espinosa et al., 2017).
Antibacterial Activity
Research has been conducted on the synthesis and antibacterial activity of new hydroxy ethers and heterocyclic coumarin derivatives from this compound, highlighting the importance of these compounds in developing new antibacterial agents (Hamdi et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one are electrophilic groups . The compound has the ability to bind to these groups, which play a crucial role in various biochemical reactions .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . The carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom can act as weak hydrogen bond donors . This interaction results in changes in the structure and function of the target molecules .
Biochemical Pathways
It is known that the compound plays a vital role in the potency of the chromene skeleton . This suggests that it may influence pathways involving chromene derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, the compound’s ability to bind to electrophilic groups can result in the formation of a ring of pyridine derivative . This can lead to various downstream effects, potentially influencing a range of biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water is low, but it can dissolve in organic solvents such as ethanol and dimethylformamide . This suggests that the compound’s action may be influenced by the presence of these solvents in its environment .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit platelet aggregation and steroid 5α-reductase . The interactions of this compound with these enzymes suggest its potential in modulating biochemical pathways related to inflammation and hormone regulation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, its impact on cellular metabolism includes the regulation of metabolic enzymes, which can alter the metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the inhibition of steroid 5α-reductase by this compound results in decreased conversion of testosterone to dihydrotestosterone, which is significant in conditions like androgenic alopecia . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant activities without noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The phase I reactions include hydroxylation and demethylation, while phase II reactions involve conjugation with glucuronic acid or sulfate. These metabolic processes influence the bioavailability and excretion of this compound, affecting its overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with plasma proteins, which facilitate its distribution throughout the body . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) play a role in the cellular uptake of this compound, influencing its intracellular localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within specific cellular compartments. These localization patterns are crucial for understanding the precise mechanisms through which this compound exerts its biological effects.
Properties
IUPAC Name |
7-hydroxy-3,4-dimethylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXKPYVMOIPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419940 | |
Record name | 3,4-Dimethylumbelliferone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-78-0 | |
Record name | 7-Hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2107-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylumbelliferone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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